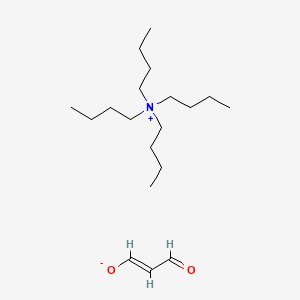

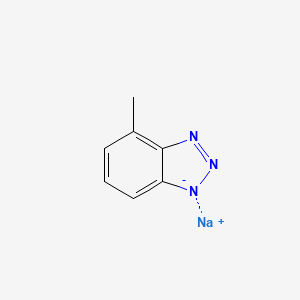

![molecular formula C49H71N13O10 B1139629 2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 51833-76-2](/img/structure/B1139629.png)

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Descripción general

Descripción

Potent endogenous vasoconstrictor peptide; derivative of angiotensin (Ang) II. Elicits pressor and renal vasoconstrictor effects in rodents via the AT1 receptor; inhibited by Candesartan but not by AT2 receptor ligands in vivo. Displays a similar affinity for AT1 and AT2 receptors as angiotensin II in vitro (Ki values are 1.6 and 2.3 nM at AT1 and AT2 receptors); also increases inositol phosphate accumulation with a similar potency to Ang II (EC50 = 6.7 nM).

Aplicaciones Científicas De Investigación

Chemical Interaction and Structure Analysis

- Interaction studies of compounds related to this complex molecule, specifically with ethoxymethylene-containing derivatives, have been conducted. These interactions produce various products with confirmed structures through NMR and mass spectroscopy, indicating potential for diverse chemical applications (Vandyshev, Safarovich, Potapov, 2015).

Biological Activity and Application

- A related compound, LY444711, demonstrates significant biological activity as an orally active ghrelin agonist, influencing feeding behavior and energy homeostasis in rats, suggesting potential applications in studies of energy balance and metabolic disorders (Lugar, Clay, Lindstrom, Woodson, Smiley, Heiman, Dodge, 2004).

Mecanismo De Acción

Target of Action

Angiotensin A, also known as Angiotensin 1/2 + A (2 - 8), primarily targets the renin-angiotensin system (RAS) . The RAS is a key hormonal system in the physiological regulation of blood pressure via peripheral and central mechanisms . Angiotensin A stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys .

Mode of Action

Angiotensin A interacts with its targets through a series of biochemical reactions. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensinogen is cleaved at the N-terminus by renin to result in angiotensin I, which will later be modified to become angiotensin II . Angiotensin II binds to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction .

Biochemical Pathways

The RAS is a complex system composed of different angiotensin peptides with diverse biological actions mediated by distinct receptor subtypes . The classic RAS comprises the ACE-Ang II-AT 1 R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS is composed primarily of the ACE2-Ang- (1-7)-AT 7 R pathway that opposes many actions of the Ang II-AT 1 R axis .

Pharmacokinetics

It is known that angiotensin ii, a closely related compound, is a naturally occurring peptide hormone of the renin-angiotensin-aldosterone-system (raas) that has the capacity to cause vasoconstriction and an increase in blood pressure in the human body .

Result of Action

The primary result of Angiotensin A’s action is the regulation of blood pressure. It causes vasoconstriction and an increase in blood pressure . It also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys . This leads to an increase in blood volume and, consequently, an increase in blood pressure .

Action Environment

The action of Angiotensin A is influenced by various environmental factors. For instance, excessive salt intake and stress can dysregulate the RAS, leading to the development of cardiovascular pathologies . Furthermore, the effectiveness of RAS blockers, which inhibit the action of angiotensin II, suggests that renin-dependent mechanisms may be involved in more than 70% of patients with essential hypertension .

Propiedades

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCOFDZSJYMQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856121 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51833-76-2 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.